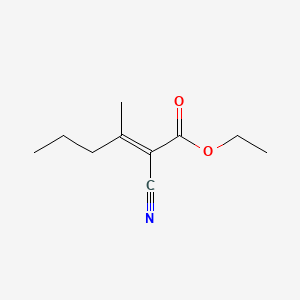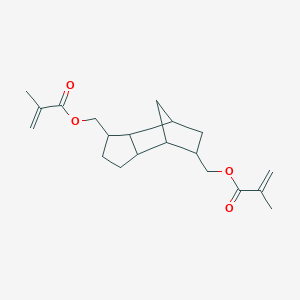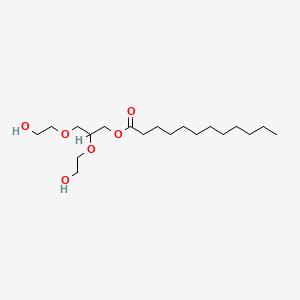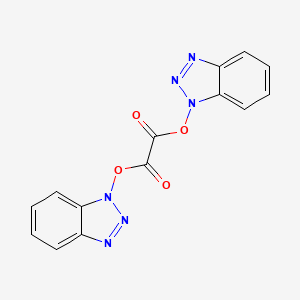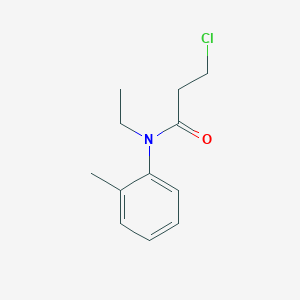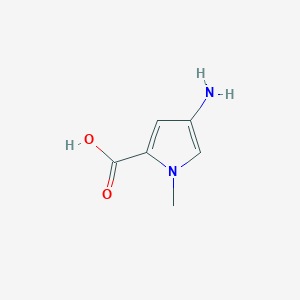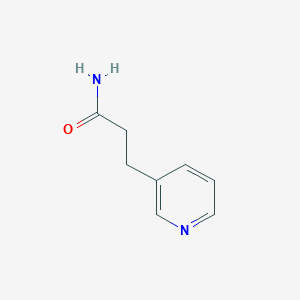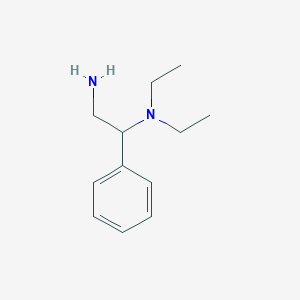
N-(2-amino-1-feniletil)-N,N-dietilamina
Descripción general
Descripción
N-(2-amino-1-phenylethyl)-N,N-diethylamine is an organic compound that belongs to the class of phenylethylamines This compound is characterized by the presence of an amino group attached to a phenylethyl structure, which is further substituted with diethylamine
Aplicaciones Científicas De Investigación
N-(2-amino-1-phenylethyl)-N,N-diethylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Research explores its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
Target of Action
A structurally similar compound, n-[(1s)-2-amino-1-phenylethyl]-5-(1h-pyrrolo[2,3-b]pyridin-4-yl)thiophene-2-carboxamide, has been reported to targetRAC-beta serine/threonine-protein kinase and Glycogen synthase kinase-3 beta . These proteins play crucial roles in cell signaling pathways, regulating cellular processes such as growth, metabolism, and apoptosis.
Mode of Action
hydrogen bonding and ionic interactions . The presence of the amine group could allow it to act as a base, accepting protons and forming bonds with acidic residues in the target proteins .
Biochemical Pathways
Given the potential targets mentioned above, it might influence pathways such as thePI3K/Akt signaling pathway and the Wnt signaling pathway , which are regulated by RAC-beta serine/threonine-protein kinase and Glycogen synthase kinase-3 beta, respectively .
Result of Action
If it indeed targets the proteins mentioned above, it could potentially influence cell growth, metabolism, and apoptosis, given the roles of these proteins in cellular signaling pathways .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. These might include the pH and ionic strength of the biological environment, the presence of other interacting molecules, and the specific characteristics of the target cells or tissues. For instance, the compound’s ionization state, which can affect its interactions with targets, may vary with pH .
Análisis Bioquímico
Biochemical Properties
N-(2-amino-1-phenylethyl)-N,N-diethylamine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with monoamine oxidase, an enzyme responsible for the breakdown of monoamines. The interaction between N-(2-amino-1-phenylethyl)-N,N-diethylamine and monoamine oxidase can inhibit the enzyme’s activity, leading to increased levels of monoamines in the system . Additionally, this compound may interact with trace amine-associated receptor 1 (TAAR1), influencing neurotransmission and cellular signaling pathways .
Cellular Effects
N-(2-amino-1-phenylethyl)-N,N-diethylamine exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of TAAR1, affecting the release of neurotransmitters and altering cell signaling dynamics . Furthermore, N-(2-amino-1-phenylethyl)-N,N-diethylamine may impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and metabolism .
Molecular Mechanism
The molecular mechanism of N-(2-amino-1-phenylethyl)-N,N-diethylamine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to monoamine oxidase, inhibiting its activity and preventing the breakdown of monoamines . Additionally, N-(2-amino-1-phenylethyl)-N,N-diethylamine may interact with TAAR1, modulating its activity and influencing downstream signaling pathways . These interactions can lead to alterations in gene expression, affecting various cellular processes and functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(2-amino-1-phenylethyl)-N,N-diethylamine can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that N-(2-amino-1-phenylethyl)-N,N-diethylamine remains stable under certain conditions, but its degradation can lead to the formation of byproducts that may have different biochemical properties . Long-term exposure to this compound in in vitro or in vivo studies has demonstrated sustained effects on cellular signaling and metabolism .
Dosage Effects in Animal Models
The effects of N-(2-amino-1-phenylethyl)-N,N-diethylamine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on neurotransmission and cellular function . At higher doses, it can lead to toxic or adverse effects, such as increased heart rate, anxiety, and nervousness . Threshold effects have been observed, indicating that the compound’s impact on cellular processes is dose-dependent .
Metabolic Pathways
N-(2-amino-1-phenylethyl)-N,N-diethylamine is involved in various metabolic pathways. It interacts with enzymes such as monoamine oxidase, which catalyzes its breakdown into metabolites . The compound’s metabolism can affect metabolic flux and metabolite levels, influencing overall cellular function and homeostasis . Additionally, N-(2-amino-1-phenylethyl)-N,N-diethylamine may undergo phase I and phase II metabolic reactions, leading to the formation of different metabolites .
Transport and Distribution
The transport and distribution of N-(2-amino-1-phenylethyl)-N,N-diethylamine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in various cellular compartments . The compound’s distribution can affect its activity and function, as well as its overall impact on cellular processes .
Subcellular Localization
N-(2-amino-1-phenylethyl)-N,N-diethylamine exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall impact on cellular processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-amino-1-phenylethyl)-N,N-diethylamine typically involves the reaction of 2-amino-1-phenylethanol with diethylamine under specific conditions. One common method includes the reduction of benzoyl cyanide using lithium aluminum hydride (LiAlH4) to obtain the intermediate, which is then reacted with diethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and temperature control are crucial factors in industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-amino-1-phenylethyl)-N,N-diethylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield secondary amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenylethylamine structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde or benzoic acid, while reduction can produce secondary amines or alcohols.
Comparación Con Compuestos Similares
Similar Compounds
Phenylethanolamine: Similar in structure but with a hydroxyl group instead of diethylamine.
Amphetamine: Shares the phenylethylamine core but differs in the substitution pattern.
Methamphetamine: Similar to amphetamine but with an additional methyl group.
Uniqueness
N-(2-amino-1-phenylethyl)-N,N-diethylamine is unique due to its specific substitution with diethylamine, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications .
Propiedades
IUPAC Name |
N,N-diethyl-1-phenylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2/c1-3-14(4-2)12(10-13)11-8-6-5-7-9-11/h5-9,12H,3-4,10,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXCVEIVPQIPKIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(CN)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30397475 | |
| Record name | N~1~,N~1~-Diethyl-1-phenylethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30397475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31788-97-3 | |
| Record name | N~1~,N~1~-Diethyl-1-phenylethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30397475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-amino-1-phenylethyl)diethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


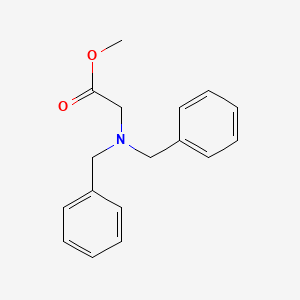
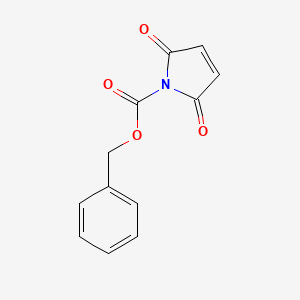

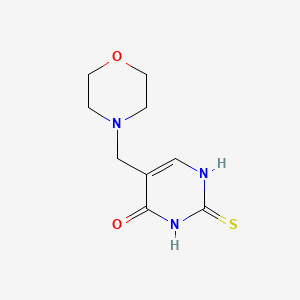
![Trimethyl[3-(methylthio)propyl]ammonium(1+)](/img/structure/B1608713.png)
![2-Thioxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B1608714.png)
